N6-Methyladenosine-13C3

LC-MS/MS Quantification m6A RNA Methylation Isotope Dilution

N6-Methyladenosine-13C3 (6-Methyladenosine-13C3) is a stable isotope-labeled analog of N6-Methyladenosine (m6A), the most ubiquitous internal (non-cap) modification of messenger RNA (mRNA) in all higher eukaryotes. This compound incorporates three carbon-13 atoms, resulting in a molecular mass shift of +3 Da relative to the unlabeled analyte, and is primarily utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the accurate absolute quantification of m6A in RNA hydrolysates.

Molecular Formula C11H15N5O4
Molecular Weight 284.25 g/mol
Cat. No. B12383411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyladenosine-13C3
Molecular FormulaC11H15N5O4
Molecular Weight284.25 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7?,8+,11-/m1/s1/i1+1,3+1,4+1
InChIKeyVQAYFKKCNSOZKM-RXGWUJLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Methyladenosine-13C3: A 13C-Labeled Internal Standard for m6A RNA Modification Quantification


N6-Methyladenosine-13C3 (6-Methyladenosine-13C3) is a stable isotope-labeled analog of N6-Methyladenosine (m6A), the most ubiquitous internal (non-cap) modification of messenger RNA (mRNA) in all higher eukaryotes . This compound incorporates three carbon-13 atoms, resulting in a molecular mass shift of +3 Da relative to the unlabeled analyte, and is primarily utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the accurate absolute quantification of m6A in RNA hydrolysates .

Why N6-Methyladenosine-13C3 Is Not Directly Interchangeable with Other Isotope-Labeled m6A Analogs


While N6-Methyladenosine-13C3, its deuterium-labeled counterpart (N6-Methyladenosine-D3), and other isotopologs are all designed to serve as internal standards for m6A quantification, they are not functionally equivalent for all experimental contexts. The choice of isotopic label critically impacts analytical performance, particularly concerning stability against hydrogen-deuterium exchange and matrix effect correction. 13C-labeled standards are recognized as offering superior chemical stability and more robust correction for ionization efficiency variations in complex biological matrices compared to deuterium-labeled alternatives [1]. Consequently, substituting a 13C-labeled standard with a D-labeled analog may introduce unquantified systematic errors, compromising the accuracy and reproducibility required for regulatory submissions or cross-study comparisons [2].

Quantitative Evidence for Prioritizing N6-Methyladenosine-13C3 Over Alternative m6A Internal Standards


Molecular Weight and Isotopic Purity Define Quantitative Precision for N6-Methyladenosine-13C3

The primary function of N6-Methyladenosine-13C3 is to serve as an internal standard. Its analytical utility is defined by its exact molecular weight (284.25 g/mol) and high isotopic purity (≥98% chemical purity and typically >99% isotopic enrichment for 13C3) . This ensures minimal interference between the analyte and internal standard channels in an LC-MS/MS assay. The +3 Da mass shift from unlabeled N6-Methyladenosine (281.27 g/mol) is sufficient to avoid natural isotopic overlap while maintaining near-identical chromatographic retention time, a critical requirement for correcting matrix effects .

LC-MS/MS Quantification m6A RNA Methylation Isotope Dilution

Superior Chemical Stability of 13C-Labeled Standards vs. Deuterium Analogs

The choice of isotope label is critical for method robustness. 13C-labeled internal standards, such as N6-Methyladenosine-13C3, are documented to provide superior stability compared to deuterium (2H, D)-labeled analogs. This is because 13C atoms are incorporated into the stable carbon skeleton of the molecule and do not undergo exchange with hydrogen atoms in the surrounding environment [1]. In contrast, deuterium atoms in N6-Methyladenosine-D3 are susceptible to hydrogen-deuterium exchange, especially under certain pH conditions or during sample preparation, leading to a shift in the internal standard's effective mass and a loss of quantitative accuracy [1].

Isotope Exchange LC-MS/MS Method Validation Stable Isotope Selection

Verified Application in Robust LC-MS/MS Methods for RNA Modification Analysis

The use of a 13C-labeled internal standard is a cornerstone of validated LC-MS/MS methods for absolute quantification of RNA modifications. Published methods employing similar stable isotope-labeled internal standards have demonstrated the ability to accurately quantify m6A in complex biological matrices like mammalian cell and tissue RNA [1]. These methods rely on the co-elution and identical ionization properties of the 13C-labeled standard to correct for matrix-induced ion suppression or enhancement, achieving high levels of precision and accuracy [2].

Epitranscriptomics Analytical Chemistry Method Development

High-Impact Application Scenarios for N6-Methyladenosine-13C3 in Research and Bioanalysis


Absolute Quantification of Global m6A Levels in Epitranscriptomic Studies

This is the primary and most validated application for N6-Methyladenosine-13C3. Researchers use it as an internal standard in LC-MS/MS workflows to accurately measure the absolute amount of m6A per unit of RNA (e.g., fmol/µg). This is essential for comparing global m6A levels across different biological conditions (e.g., healthy vs. diseased tissue, treated vs. untreated cells) with a high degree of confidence [1]. The use of a 13C-labeled standard mitigates matrix effects, ensuring that observed differences are biological rather than analytical artifacts.

Validating and Calibrating Alternative m6A Detection Methods

LC-MS/MS with a stable isotope-labeled internal standard like N6-Methyladenosine-13C3 is widely considered a 'gold standard' for quantifying global RNA modifications [1]. Therefore, this compound is critical for validating the performance of other, often more accessible but less quantitative methods, such as m6A-specific antibody-based assays (dot blot, ELISA) or sequencing-based approaches. It provides the quantitative baseline against which the accuracy and dynamic range of these alternative methods can be assessed.

Bioanalytical Method Development for Pharmacokinetic and Biomarker Studies

In an industrial or clinical research setting, robust and reproducible quantification is paramount. N6-Methyladenosine-13C3 is the preferred choice for developing and validating bioanalytical methods intended for regulatory submission or high-throughput biomarker analysis [1]. The documented superior stability of 13C over deuterium labels reduces the risk of method failure due to isotope exchange, and its use aligns with established best practices for LC-MS/MS method validation [2]. This makes it a lower-risk choice for long-term, multi-site studies where data consistency is critical.

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